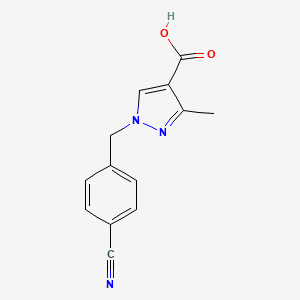
trans 4-Amino-N-methoxycyclohexane-1-carboxamide
Descripción general
Descripción
“Trans 4-Amino-N-methoxycyclohexane-1-carboxamide” is a chemical compound. It is a disubstituted cyclohexane, which means it has two different groups attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular formula of “trans 4-Amino-N-methoxycyclohexane-1-carboxamide” is C8H16N2O . The average mass is 156.225 Da and the monoisotopic mass is 156.126266 Da .Aplicaciones Científicas De Investigación
Stereochemistry and Conformational Studies
- Research has focused on the preparation and conformational study of compounds related to trans 4-Amino-N-methoxycyclohexane-1-carboxamide, particularly in the context of stereochemistry. Studies have examined the synthesis of various cyclohexene and cyclohexane derivatives, analyzing their molecular conformations and reaction properties (Bernáth et al., 1985).
Asymmetric Synthesis
- Asymmetric syntheses of related compounds, such as trans-1,2-diaminocyclohexanecarboxylic acids, have been achieved. This synthesis is crucial for developing stereomerically pure compounds, which have applications in various chemical and pharmaceutical fields (Fondekar et al., 2002).
Antifibrinolytic Activity
- Initial investigations into trans-isomers of 4-aminomethylcyclohexane carboxylic acid revealed significant antifibrinolytic activity. This finding has implications for medical applications, particularly in clotting disorders and bleeding complications (Verstraete, 1977).
Effect on Melanocyte Activation
- Studies have also explored the effects of related compounds on melanocyte activation in the skin. This research contributes to understanding how certain chemicals can influence skin pigmentation, which is relevant in dermatology and cosmetic science (Hiramoto et al., 2014).
Kinetic and Protonation Studies
- The kinetic nature of the protonation process in cyclohexane derivatives has been examined. Understanding these chemical processes is important for the development of more efficient and targeted chemical reactions in pharmaceutical synthesis (Vais et al., 1999).
Synthesis of Stereoisomers
- A new synthesis approach for the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids was developed. These molecules are significant in studying the chemical properties of amino acids and their analogs (Avenoza et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-N-methoxycyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBVANYHDGXDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)


![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)






amine](/img/structure/B1400020.png)